molecular formula C8H8O3 B1221552 3-Methoxy-2,5-toluquinone CAS No. 611-68-7

3-Methoxy-2,5-toluquinone

Cat. No. B1221552
CAS RN: 611-68-7
M. Wt: 152.15 g/mol
InChI Key: HVGWDVJUMODUIZ-UHFFFAOYSA-N
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Description

3-Methoxy-2,5-toluquinone is a heterocyclic organic compound . It is a compound with antibacterial activity produced by Asperillus sp .


Synthesis Analysis

The synthesis of 3-Methoxy-2,5-toluquinone has been described in the literature as a synthetic intermediate . It has been isolated from the fermentation broth of an Aspergillus strain .

Scientific Research Applications

Biosynthesis in Microorganisms

3-Methoxy-2,5-toluquinone has been studied in the context of its biosynthesis in microorganisms. A notable investigation focused on Aspergillus fumigatus, where this compound, related to the ring nucleus of ubiquinone, was observed as a secretion. This research provided insights into the biosynthesis pathways of such quinones in microorganisms (Packter & Glover, 1960).

Chemical Attractants in Ecology

Studies have shown that certain quinones, including 2-methoxy-3-methyl-1,4-benzoquinone, act as chemical attractants in ecological systems. For example, these compounds are part of the defensive secretions of juliform millipedes and attract specific dung beetles, indicating a unique ecological interaction and potential application in studying animal behavior and ecosystem dynamics (Schmitt, Krell & Linsenmair, 2004).

Chemical Defense in Millipedes

The defensive secretions of several African millipedes, which include toluquinone and 2-methoxy-3-methylbenzoquinone, have been identified and studied. This research contributes to our understanding of chemical defense mechanisms in millipedes and offers potential avenues for exploring natural pest repellents and other ecological applications (Wood, 1974).

Chemical Constituents in Medicinal Plants

In the realm of phytochemistry, 3-Methoxy-2,5-toluquinone has been identified as a constituent in medicinal plants like Zanthoxylum alatum. Such studies are significant for understanding the chemical basis of the medicinal properties of plants and for the potential development of new pharmaceutical compounds (Akhtar, Ali & Alam, 2009).

Antitumor Potential

Research has indicated that certain indolequinones, structurally related to 3-Methoxy-2,5-toluquinone, have shown potent activity against human pancreatic cancer. These studies are crucial for cancer research, particularly in identifying and understanding potential new therapeutic agents (Yan et al., 2009).

Cytotoxicity Mechanisms

The reaction kinetics and mechanisms of cytotoxicity of compounds like 4-methoxy ortho benzoquinone, which shares structural similarities with 3-Methoxy-2,5-toluquinone, have been examined. Understanding these mechanisms is vital for developing targeted therapies in cancer treatment and for the safer design of pharmaceutical compounds (Land, Cooksey & Riley, 1990).

Antibacterial Activity

Research has highlighted the use of toluquinone derivatives in combating bacterial infections. For instance, spinulosin, structurally related to 3-Methoxy-2,5-toluquinone, demonstrated significant antibacterial activity. Such findings are crucial in the search for new antibiotics and understanding the antimicrobial properties of natural compounds (Hosisima, 1950).

properties

IUPAC Name

2-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGWDVJUMODUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209992
Record name 3-Methoxy-2,5-toluquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,5-toluquinone

CAS RN

611-68-7
Record name 2-Methoxy-6-methyl-1,4-benzoquinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2,5-toluquinone
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Record name NSC407935
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Record name 3-Methoxy-2,5-toluquinone
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URL https://comptox.epa.gov/dashboard/DTXSID20209992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the discovery of 3-Methoxy-2,5-toluquinone?

A1: While previously known as a synthetic intermediate [, ], 3-Methoxy-2,5-toluquinone was isolated for the first time from a natural source by researchers studying an Aspergillus strain []. This discovery opens up new avenues for research into its potential biological activities and applications.

Q2: What kind of biological activity does 3-Methoxy-2,5-toluquinone exhibit?

A2: Preliminary research indicates that 3-Methoxy-2,5-toluquinone demonstrates moderate activity against both Gram-positive and Gram-negative bacteria [, ]. This suggests its potential as an antibacterial agent, although further investigation is needed to confirm its efficacy and explore potential mechanisms of action.

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